molecular formula C13H8FNOS B8723016 2-Fluorodibenzo[B,F][1,4]thiazepin-11(10H)-one

2-Fluorodibenzo[B,F][1,4]thiazepin-11(10H)-one

Cat. No. B8723016
M. Wt: 245.27 g/mol
InChI Key: BHJJFXMGSTZHIG-UHFFFAOYSA-N
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Patent
US08653257B2

Procedure details

Thus, 1-chloro-2-nitrobenzene may be reacted with 4-fluorobenzenethiol in the presence of a base to form 1-nitro-2-phenylsulfanyl-(4-fluorobenzene). The nitrofluorobenzene may be reduced to 1-amino-2-phenylsulfanyl-(4-fluorobenzene) which can converted (for example, as shown) to [2-(4-fluoro-phenylsulfanyl)-phenyl]-carbamic acid phenyl ester. Such an ester may be cyclized as shown to form 2-fluoro-10H-dibenzo[b,f][1,4]thiazepin-11-one, that may be converted to 11-chloro-2-fluoro-dibenzo[b,f][1,4]thiazepine, which can then be reacted with piperazine to form the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-amino-2-phenylsulfanyl-(4-fluorobenzene)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
[2-(4-fluoro-phenylsulfanyl)-phenyl]-carbamic acid phenyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+](C1C=CC=CC=1F)([O-])=O.NC1(SC2C=C(F)C=CC=2)C=CC=CC1.C1([O:32][C:33](=O)[NH:34][C:35]2[CH:40]=[CH:39][CH:38]=[CH:37][C:36]=2[S:41][C:42]2[CH:47]=[CH:46][C:45]([F:48])=[CH:44][CH:43]=2)C=CC=CC=1>>[F:48][C:45]1[CH:44]=[CH:43][C:42]2[S:41][C:36]3[CH:37]=[CH:38][CH:39]=[CH:40][C:35]=3[NH:34][C:33](=[O:32])[C:47]=2[CH:46]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)F
Step Two
Name
1-amino-2-phenylsulfanyl-(4-fluorobenzene)
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1(CC=CC=C1)SC1=CC=CC(=C1)F
Step Three
Name
[2-(4-fluoro-phenylsulfanyl)-phenyl]-carbamic acid phenyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC(NC1=C(C=CC=C1)SC1=CC=C(C=C1)F)=O
Step Four
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC2=C(C(NC3=C(S2)C=CC=C3)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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